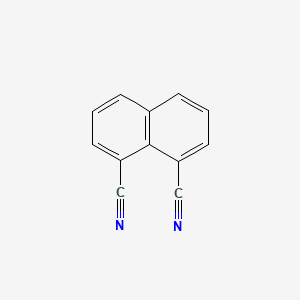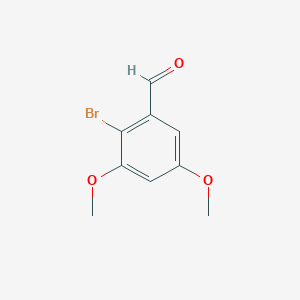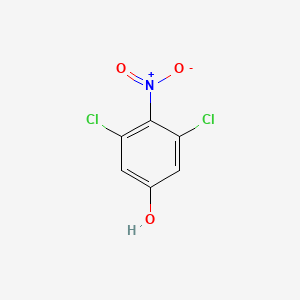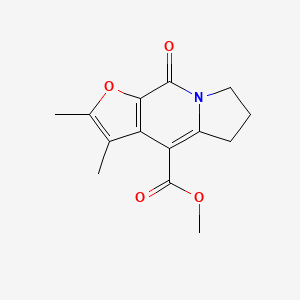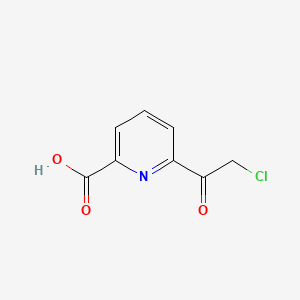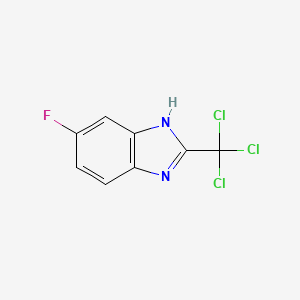
(E,E)-3,5-octadien-2-one
Vue d'ensemble
Description
(E,E)-3,5-octadien-2-one, also known as dienone, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a conjugated ketone that contains a double bond in the conjugated system, making it an important intermediate in organic synthesis.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- A study by Saitô et al. (1988) details the synthesis of axially dissymmetric 3,5-octadiene framework with C2 chirality using palladium(II)-catalyzed twofold [3,3]sigmatropic rearrangement, offering insights into novel synthesis methods for optically pure 3,5-octadiene (Saitô, Hamano, Moriyama, Okada, & Moriwake, 1988).
- Rashidi-Ranjbar and Sandström (1990) conducted a conformational analysis of certain four-carbon 2,2′-bridged biphenyls, including insights on the preferred conformation of the cyclo-octadiene ring (Rashidi-Ranjbar & Sandström, 1990).
Isotope Dilution Assays
- Lin et al. (1999) explored the synthesis of deuterated volatile lipid degradation products, including (E,E)-3,5-octadien-2-one, for use as internal standards in isotope dilution assays, contributing to quantification experiments (Lin, Welti, Vera, Fay, & Blank, 1999).
Photoelectron Spectroscopy
- Gleiter et al. (1973) provided insights into π-orbital interactions in Tricyclo[4.2.0.0]octadienen, contributing to the understanding of molecular orbital interactions (Gleiter, Heilbronner, Hekman, & Martin, 1973).
Gas Phase Reactions and Kinetics
- Baldwin and Burrell (2003) performed a kinetic analysis of the thermal isomerizations linking 1-(E)-propenyl-2-methylcyclobutanes with (Z)- and (E)-1,5-octadiene, providing valuable information on reaction rate profiles (Baldwin & Burrell, 2003).
Solid-State Characterization
- Andrews et al. (1991) reported on the preparation and solid-state characterization of bifunctional dithia- and diselenadiazolyl radicals, including 1,3-[(E2N2C)C6H4(CN2E2)], which can be related to studies involving similar compounds (Andrews et al., 1991).
Chemical Synthesis Applications
- Tsuji, Yamakawa, and Mandai (1979) described the use of palladium catalyses for the synthesis of (±)-pyrethrolone, utilizing a compound related to this compound (Tsuji, Yamakawa, & Mandai, 1979).
Electrophysiological Studies
- Cossé and Baker (2004) investigated the electrophysiological and behavioral activity of volatile compounds from buffalo gourd root powder, including this compound, highlighting its attractant properties for corn rootworm beetles (Cossé & Baker, 2004).
Catalytic Applications
- Strukul and Carturan (1979) explored the selective hydrogenation of dienes to monoenes catalyzed by (allyl)Pd(II) complexes, which could include reactions involving this compound (Strukul & Carturan, 1979).
Mécanisme D'action
C8H12OC_8H_{12}OC8H12O
. This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.Mode of Action
It is known that the compound can serve as a carbon atom building block, introducing an eight-carbon ring structure during chemical synthesis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,5-Octadien-2-one. For instance, the compound is a flammable liquid and should be kept away from heat sources . Contact with skin may cause irritation, and good ventilation measures should be adopted during its use or storage .
Propriétés
IUPAC Name |
(3E,5E)-octa-3,5-dien-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-3-4-5-6-7-8(2)9/h4-7H,3H2,1-2H3/b5-4+,7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRKMRFJEUFXIB-YTXTXJHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC=CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C=C/C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701016433 | |
| Record name | (E,E)-3,5-Octadien-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701016433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to pale yellow liquid; pungent herbaceous odour | |
| Record name | (E,E)-3,5-Octadien-2-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1071/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in fats, Miscible at room temperature (in ethanol) | |
| Record name | (E,E)-3,5-Octadien-2-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1071/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.880-0.890 | |
| Record name | (E,E)-3,5-Octadien-2-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1071/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
30086-02-3, 38284-27-4 | |
| Record name | (E,E)-3,5-Octadien-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30086-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Octadien-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038284274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E,E)-3,5-Octadien-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701016433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | octa-3,5-dien-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans, trans-3,5-Octadien-2-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032446 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of (E,E)-3,5-Octadien-2-one?
A1: The molecular formula of this compound is C8H12O, and its molecular weight is 124.18 g/mol.
Q2: What are the key spectroscopic characteristics of this compound?
A2: While the provided research papers don't delve into detailed spectroscopic data, Gas Chromatography-Mass Spectrometry (GC-MS) is consistently used for its identification and quantification. This technique relies on characteristic fragmentation patterns and retention times. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q3: What is the known biological activity of this compound?
A3: Research indicates that this compound acts as a semiochemical, specifically a sex pheromone, in the marine polychaete Platynereis dumerilii. It triggers egg release in female worms. [] It is also recognized as an electroantennogram (EAG)-active compound for insects, particularly the western corn rootworm (Diabrotica virgifera virgifera). [, ]
Q4: How does this compound function as a sex pheromone in Platynereis dumerilii?
A4: While the exact mechanism of interaction remains to be fully elucidated, studies show that this compound, extracted from the coelomic fluid of female worms, elicits a behavioral response in conspecific females, leading to egg release. This suggests an interaction with specific chemoreceptors in the organism. []
Q5: Does this compound act as an attractant or repellent for the western corn rootworm?
A5: Research shows conflicting results. While this compound elicits an EAG response in western corn rootworm adults, suggesting it is perceived by their olfactory system, field bioassays haven't definitively confirmed its role as an attractant. Some studies indicate a potential for repellency, particularly when combined with other compounds. [, ]
Q6: Is this compound found in natural sources other than marine organisms?
A6: Yes, this compound has been identified in various plant sources, including:
- Tea: Dong Ding Oolong tea [], Lapsang Souchong black tea []
- Cucumber: Peel and flesh of cucumbers grafted onto bottle gourd rootstocks []
- Herbaceous peony: Different varieties of Paeonia lactiflora pall tea []
- Cirsium setidens Nakai: Freeze-dried samples of this Korean edible plant []
- Buffalo gourd: Root powder of Cucurbita foetidissima Kunth []
- Maize: Senescing portions of maize (Zea mays L.) silks []
Q7: What is the significance of finding this compound in these various plant sources?
A7: The presence of this compound in diverse plant species suggests a potential role in plant physiology or ecology. It could function as a volatile signaling molecule, playing a role in plant-insect interactions, defense mechanisms, or even communication between plants. Further research is needed to determine its specific functions in these contexts.
Q8: Can this compound be used to control insect populations, specifically the western corn rootworm?
A8: While this compound elicits an EAG response in western corn rootworms, its practical application for insect control remains inconclusive. Its potential use might lie in developing push-pull strategies for pest management, where it could be used as a repellent in combination with other attractive compounds to lure insects away from crops. []
Q9: How does this compound contribute to the flavor profile of foods?
A9: this compound is often associated with mushroom, metallic, or fishy aromas. Its presence can be desirable or undesirable depending on the food product and desired flavor profile.
- Seafood: It contributes to the characteristic aroma of shrimp [, ], and its increase during anchovy ripening is linked to the development of their typical flavor. [] It can also contribute to undesirable fishy off-flavors in oxidized marine oils and porcine liver. [, ]
- Tea: In Dong Ding Oolong tea, it contributes to the floral and fruity notes. []
- Other Food Products: Its presence has been noted in cucumber, potato flour, and Chinese mitten crab, potentially influencing their overall flavor. [, , ]
Q10: Can the formation of this compound be controlled during food processing and storage?
A10: Yes, this compound is often a product of lipid oxidation. Controlling factors such as oxygen exposure, temperature, and the presence of pro-oxidants can mitigate its formation and preserve desired flavors in food products. For instance:
- Menhaden Oil: this compound formation during storage is linked to lipid autoxidation. []
- Wheat germ: It is a major off-flavor compound in over-stored wheat germ due to oxidation. []
- Lentil protein isolate: Different adsorbents can impact the formation of this compound during processing. []
Q11: Are there methods to remove undesirable this compound from food products?
A11: Yes, research suggests potential methods for mitigating fishy off-flavors associated with this compound:
- Fermentation: Fermentation with Saccharomyces cerevisiae effectively reduces this compound content in Bangia fusco-purpurea seaweed, minimizing the fishy malodor. []
- Deodorization: Processes like defatted deodorization can reduce the concentration of volatile compounds, including this compound, in fish meat. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



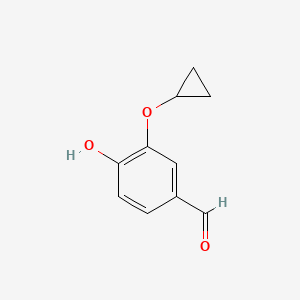
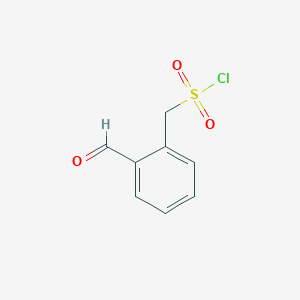
![Thiazolo[4,5-b]pyridine, 2-(methylthio)-](/img/structure/B1624348.png)
